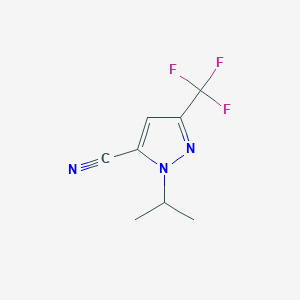

1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Description

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a pyrazole-based heterocyclic compound characterized by three key substituents: an isopropyl group at position 1, a trifluoromethyl (-CF₃) group at position 3, and a nitrile (-CN) group at position 5 (Figure 1).

Properties

Molecular Formula |

C8H8F3N3 |

|---|---|

Molecular Weight |

203.16 g/mol |

IUPAC Name |

2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carbonitrile |

InChI |

InChI=1S/C8H8F3N3/c1-5(2)14-6(4-12)3-7(13-14)8(9,10)11/h3,5H,1-2H3 |

InChI Key |

LPDKKXFKNBTISP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(F)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Addition of the isopropyl group: This can be accomplished through alkylation reactions using isopropyl halides.

Incorporation of the carbonitrile group: This step typically involves the reaction of the intermediate compound with cyanogen bromide or other cyanating agents.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: It is used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the carbonitrile group play crucial roles in enhancing the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile are best understood through comparison with related pyrazole derivatives. Below, key analogs are analyzed for substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison of Pyrazole Carbonitriles

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The replacement of methyl with trifluoromethyl at position 3 increases electronegativity and metabolic stability. For example, fipronil’s -CF₃ and sulfinyl groups enhance insecticidal potency compared to simpler methyl analogs .

- Isopropyl vs. Aryl Groups at Position 1: The isopropyl group in the target compound may improve solubility in nonpolar matrices compared to aryl-substituted analogs like fipronil, which prioritize target-site binding .

- Nitrile (-CN) Position: The nitrile at position 5 is conserved across active analogs (e.g., fipronil, ethiprole), suggesting its role in hydrogen bonding or enzymatic inhibition .

Biological Activity

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile (CAS No. 2097982-49-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C7H7F3N4

- Molecular Weight : 202.15 g/mol

- CAS Number : 2097982-49-3

The biological activity of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various pathways.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, exhibit significant antimicrobial properties. In a study evaluating antibacterial and antifungal activities, compounds with similar structures demonstrated moderate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. A related study highlighted the efficacy of pyrazole derivatives in inhibiting pro-inflammatory cytokines like TNFα and IL-6. Compounds structurally similar to 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile demonstrated IC50 values in the nanomolar range against these cytokines, indicating strong anti-inflammatory potential .

Case Study 1: Antitumor Activity

In a study focused on antitumor properties, derivatives of pyrazole were assessed for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications led to enhanced activity against various cancer cell lines, suggesting that the trifluoromethyl group contributes significantly to the biological efficacy of these compounds .

Case Study 2: Neuroprotective Effects

Another area of investigation has been the neuroprotective effects of pyrazole derivatives. In preclinical models, compounds similar to 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile showed promising results in reducing neuroinflammation and protecting neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.